ethyl 5-methoxy-1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-4-(phenylsulfonyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-(BENZENESULFONYL)-5-METHOXY-1-METHYL-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a methoxy group, and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(BENZENESULFONYL)-5-METHOXY-1-METHYL-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, using benzenesulfonyl chloride and a base such as pyridine.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached through a nucleophilic substitution reaction, where the piperazine derivative reacts with an appropriate electrophile.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(BENZENESULFONYL)-5-METHOXY-1-METHYL-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The benzenesulfonyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of alkylated phenylpiperazine derivatives.
Scientific Research Applications
ETHYL 4-(BENZENESULFONYL)-5-METHOXY-1-METHYL-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of ETHYL 4-(BENZENESULFONYL)-5-METHOXY-1-METHYL-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors, including serotonin and dopamine receptors, which may contribute to its pharmacological effects . Additionally, the benzenesulfonyl group may play a role in modulating enzyme activity, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-(BENZENESULFONYL)-5-METHOXY-1-METHYL-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLIC ACID: Similar structure but lacks the ethyl ester group.
ETHYL 4-(BENZENESULFONYL)-5-METHOXY-1-METHYL-2-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE: Similar structure but with a methyl group on the piperazine ring.
Uniqueness
The unique combination of the benzenesulfonyl group, methoxy group, and phenylpiperazine moiety in ETHYL 4-(BENZENESULFONYL)-5-METHOXY-1-METHYL-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE contributes to its distinct chemical reactivity and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific studies.
Properties
Molecular Formula |
C30H33N3O5S |
---|---|
Molecular Weight |
547.7 g/mol |
IUPAC Name |
ethyl 4-(benzenesulfonyl)-5-methoxy-1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]indole-3-carboxylate |
InChI |
InChI=1S/C30H33N3O5S/c1-4-38-30(34)28-25(21-32-17-19-33(20-18-32)22-11-7-5-8-12-22)31(2)24-15-16-26(37-3)29(27(24)28)39(35,36)23-13-9-6-10-14-23/h5-16H,4,17-21H2,1-3H3 |
InChI Key |
YHLDZMWWBZKTQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3)C)CN4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.